molecular formula C12H9BrO5 B1437085 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid CAS No. 933682-36-1

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid

Cat. No. B1437085
M. Wt: 313.1 g/mol
InChI Key: RPKZMRLNUJAGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid is a chemical compound with the molecular formula C12H9BrO5 and a molecular weight of 313.10 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O . This structure indicates that the compound contains a bromine atom, a carboxylic acid group, and a benzodioxine ring, among other features .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.10 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.

Scientific Research Applications

Practical Synthesis of CCR5 Antagonists One practical application of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid derivatives involves the synthesis of CCR5 antagonists, which are significant due to their potential role in treating conditions like HIV. For instance, a practical method to synthesize an orally active CCR5 antagonist was developed using a compound structurally similar to 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid. The process included esterification, Claisen-type reaction, and the Suzuki−Miyaura reaction, highlighting the compound's role in synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).

Antimicrobial Compound Synthesis Another significant application is in the synthesis of antimicrobial compounds. For example, 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid derivatives have been utilized in the synthesis of novel antimicrobial agents. The process involves a series of reactions leading to the formation of compounds with potential antimicrobial properties, showcasing the chemical's utility in creating substances that can inhibit the growth of harmful microorganisms (Sanjeeva et al., 2021).

Antioxidant Activity in Marine Algae Compounds structurally related to 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid have been identified in marine red algae, exhibiting potent antioxidant activities. These activities are crucial as antioxidants play a significant role in preventing oxidative stress, which is linked to various chronic diseases. The findings underscore the potential of these compounds in contributing to antioxidant properties, which could be leveraged in pharmaceuticals or food preservation (Li et al., 2011).

properties

IUPAC Name

5-bromo-7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO5/c1-5-6-4-7(13)10-11(17-3-2-16-10)9(6)18-8(5)12(14)15/h4H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKZMRLNUJAGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 2
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 3
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 4
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 5
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid

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